

A Comparative Guide to the Biological Activity of 2-Aminodiphenylamine and its Derivatives

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Compound of Interest

Compound Name: 2-Aminodiphenylamine

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This guide provides a comparative analysis of the biological activity of **2-aminodiphenylamine** and its derivatives, focusing on their antioxidant, antimicrobial, and anticancer properties. The information is compiled from peer-reviewed studies to offer an objective overview supported by experimental data.

Antioxidant Activity

A study by Ionita et al. (2023) systematically evaluated the antioxidant potential of 4-aminodiphenylamine and its derivatives using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. The parent compound, 4-aminodiphenylamine, exhibited the highest total antioxidant capacity (TAC), a finding attributed to the ease of oxidation of its amine group. [1]

Table 1: Comparison of Antioxidant Activity of 4-Aminodiphenylamine and its Derivatives

Compound	Structure	% TAC (DPPH Assay)[1]
4-Aminodiphenylamine (Parent)	<chem>C12H12N2</chem>	87%
N-(4- (phenylamino)phenyl)acetamid e	<chem>C14H14N2O</chem>	65%
N-(4- (phenylamino)phenyl)benzami de	<chem>C19H16N2O</chem>	82%
4-nitro-N-(4- (phenylamino)phenyl)benzami de	<chem>C19H15N3O3</chem>	Not determined
4-Nitro-N-phenyl-1,4- phenylenediamine	<chem>C12H11N3O2</chem>	81%
N-(4- (phenylamino)phenyl)furan-2- carboxamide	<chem>C17H14N2O2</chem>	68%
N-(4-(phenylamino)phenyl)-7- nitrobenzo[c][1][2][3]oxadiazol- 4-amine	<chem>C18H13N5O3</chem>	72%
4-Amino-4'-nitrodiphenylamine	<chem>C12H11N3O2</chem>	Not determined
Phenyl-picryl-p- phenylenediimine	<chem>C18H12N4O6</chem>	Not determined

Note: The study cited investigated 4-aminodiphenylamine, a positional isomer of **2-aminodiphenylamine**. The data is presented to illustrate the effect of derivatization on a closely related parent compound.

Antimicrobial Activity

The same study by Ionita et al. (2023) also investigated the antimicrobial properties of 4-aminodiphenylamine and its derivatives against a panel of pathogenic bacteria. The parent

compound and one of its derivatives demonstrated the most significant activity.[\[1\]](#)

Table 2: Antimicrobial Activity (MIC and MBC in mg/mL) of 4-Aminodiphenylamine and its Derivatives

Compound	S. aureus ATCC 25923	E. faecalis ATCC 29212	E. coli ATCC 25922	P. aeruginosa ATCC 27853
MIC / MBC	MIC / MBC	MIC / MBC	MIC / MBC	MIC / MBC
4- Aminodiphenylamine (Parent)	0.625 / 1.25	0.312 / 0.625	0.312 / 0.625	0.625 / 1.25
N-(4- (phenylamino)phenyl)acetamide	1.25 / 2.5	1.25 / 2.5	1.25 / 2.5	1.25 / 2.5
N-(4- (phenylamino)phenyl)benzamide	1.25 / 2.5	1.25 / 2.5	1.25 / 2.5	1.25 / 2.5
4-nitro-N-(4- (phenylamino)phenyl)benzamide	2.5 / 5	2.5 / 5	2.5 / 5	2.5 / 5
4-Nitro-N-phenyl- 1,4- phenylenediamine	1.25 / 2.5	1.25 / 2.5	1.25 / 2.5	1.25 / 2.5
N-(4- (phenylamino)phenyl)furan-2- carboxamide	0.312 / 0.625	0.625 / 1.25	0.625 / 1.25	0.312 / 0.625
N-(4- (phenylamino)phenyl)-7- nitrobenzo[c][1] [2][3]oxadiazol-4- amine	2.5 / 5	2.5 / 5	2.5 / 5	2.5 / 5
4-Amino-4'- nitrodiphenylamine	2.5 / 5	2.5 / 5	2.5 / 5	2.5 / 5

Phenyl-picryl-p-phenylenedimine	2.5 / 5	2.5 / 5	2.5 / 5	2.5 / 5
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Anticancer Activity

Direct comparative studies on the anticancer activity of **2-aminodiphenylamine** and its derivatives are limited in the currently available literature. However, several studies have reported the anticancer potential of various **2-aminodiphenylamine** derivatives. The following table summarizes the in vitro cytotoxic activity of some of these derivatives against different cancer cell lines. It is important to note that these results are not directly comparable to the parent compound due to variations in the tested derivatives and experimental conditions across different studies.

Table 3: Anticancer Activity of Selected 2-Aminodiphenylamine Derivatives (Non-Comparative)

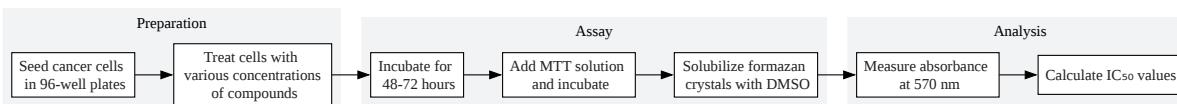
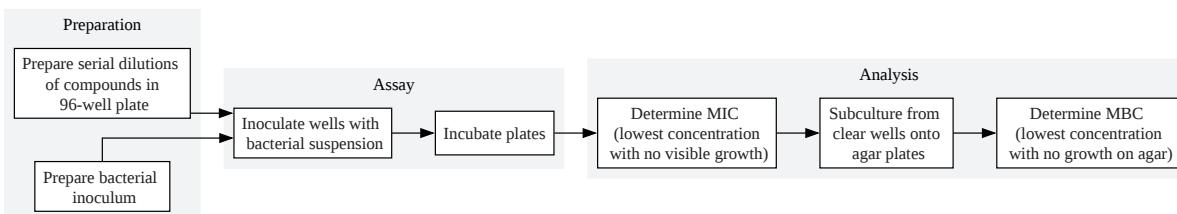
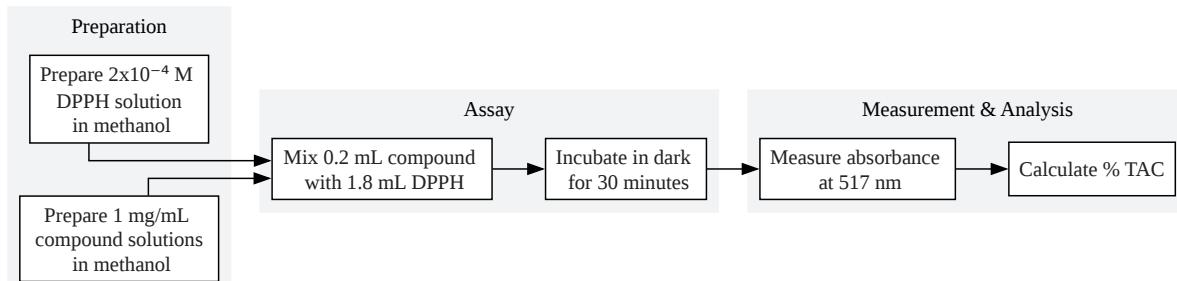
Derivative	Cancer Cell Line(s)	IC ₅₀ (μM)	Reference
2-[2-amino-4-[4-(2-chlorophenyl)piperazine]-1,3,5-triazin-6-yl]-3-(4-nitrophenyl)acrylonitrile	Various human tumor cell lines	0.45 - 1.66	(Brzozowski et al., 2004)[4]
2-Chloro-N-(phenazin-2-yl)benzamide	K562 (human chronic myelogenous leukemia), HepG2 (human hepatocellular carcinoma)	Comparable to cisplatin	(Shi et al., 2013)[5]

Experimental Protocols

Antioxidant Activity (DPPH Assay)

The antioxidant capacity was determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method.[\[1\]](#)

- Preparation of Solutions: Stock solutions of the test compounds (1 mg/mL) and DPPH (2×10^{-4} M) were prepared in methanol.
- Assay: 0.2 mL of each compound's stock solution was added to 1.8 mL of the DPPH solution.
- Incubation: The mixture was kept in the dark for 30 minutes.
- Measurement: The absorbance was measured at 517 nm using a spectrophotometer.
- Calculation: The Total Antioxidant Capacity (TAC) was calculated as the percentage of DPPH radical scavenging.



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